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Compound of Interest

Compound Name: p53 CBS

Cat. No.: B12376124 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing Electrophoretic Mobility Shift Assay

(EMSA) conditions for studying p53-DNA interactions.

Frequently Asked Questions (FAQs)
What is the principle of an EMSA for p53-DNA binding?

An Electrophoretic Mobility Shift Assay (EMSA) is a technique used to study the interaction

between proteins and DNA. It is based on the principle that a DNA-protein complex will migrate

more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe.

[1][2] This difference in migration, or "shift," indicates a binding event. For p53, this assay is

crucial for assessing its DNA binding activity, which is central to its function as a tumor

suppressor.[3]

What is the consensus DNA binding sequence for p53?

The consensus sequence for p53 binding consists of two copies of the 10-base pair motif 5'-

PuPuPuC(A/T)(T/A)GPyPyPy-3', where Pu is a purine (A or G), Py is a pyrimidine (C or T), and

the central (A/T)(T/A) can be a 0-13 base pair spacer.[4] p53 typically binds to this sequence as

a tetramer.[4][5]

How should I design the DNA probe for a p53 EMSA?
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The DNA probe should be a double-stranded oligonucleotide containing a known p53 response

element. It is critical that the DNA fragment is end-labeled rather than having the label

incorporated throughout the DNA, as this can interfere with protein binding.[2] Probes can be

labeled with radioisotopes (like ³²P) or non-radioactive labels (like biotin or infrared dyes).[2][6]

A mutant probe, with alterations in the core consensus sequence, should also be designed as a

negative control to demonstrate binding specificity.[7]

What are the key components of a p53 EMSA binding buffer?

A typical binding buffer for a p53 EMSA includes a buffering agent (e.g., Tris-HCl), a salt (e.g.,

NaCl or KCl) to modulate ionic strength, a non-specific competitor DNA (like poly(dI-dC)) to

prevent non-specific binding of proteins to the probe, a reducing agent (e.g., DTT) to maintain

p53 in a reduced state, and glycerol to increase the density of the sample for gel loading. Some

protocols may also include zinc, as it is important for the structural integrity of the p53 DNA-

binding domain.[4][8]

Experimental Workflow for p53 EMSA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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